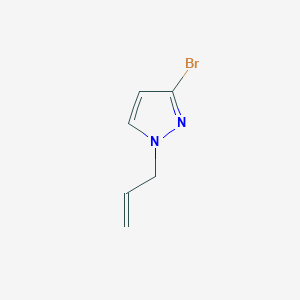

1-Allyl-3-bromo-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Heterocycles as Molecular Scaffolds in Organic Chemistry

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized as fundamental scaffolds in organic and medicinal chemistry. encyclopedia.pubresearchgate.net Their unique structural and electronic properties have made them a subject of intense research, leading to a wide array of applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.netmdpi.com The versatility of the pyrazole ring allows for the incorporation of diverse substituents at various positions, creating a vast chemical space for the development of complex molecular architectures with tailored properties. encyclopedia.pubresearchgate.net

The structural framework of pyrazoles offers a combination of hydrogen bond donors and acceptors, which is crucial for molecular interactions in biological systems. researchgate.net This has led to their designation as "privileged scaffolds" in drug discovery, as they are found in numerous compounds with a broad spectrum of pharmacological activities. rsc.orgnih.gov Classical synthetic routes, such as the Knorr pyrazole synthesis which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, have been refined over the years, and new methodologies continue to be developed to access functionalized pyrazole derivatives efficiently. researchgate.netnih.gov The ability of pyrazoles to serve as starting materials for more complex fused heterocyclic systems further enhances their importance in synthetic organic chemistry. encyclopedia.pub

Overview of Halogenated and N-Substituted Pyrazole Derivatives in Synthetic Methodologies

Among the vast family of pyrazole derivatives, halogenated and N-substituted pyrazoles are particularly valuable as versatile building blocks in organic synthesis. scirp.orggoogle.com The introduction of a halogen atom, such as bromine, onto the pyrazole ring provides a reactive handle for a variety of synthetic transformations, most notably cross-coupling reactions. Halogenation of the pyrazole nucleus is often a critical first step in the synthesis of more complex derivatives. researchgate.net While electrophilic halogenation typically occurs at the 4-position, various strategies have been developed to achieve regioselective halogenation at other positions, such as C3 or C5. rsc.orgresearchgate.net

Simultaneously, substitution at the N1 position of the pyrazole ring is a common strategy to modulate the compound's physical, chemical, and biological properties. The N-substituent can influence the reactivity of the ring and provides another point of diversification. acs.org N-Alkylation of pyrazoles can be achieved through various methods, with significant research focused on achieving high regioselectivity for the N1 versus the N2 position. acs.org The combination of a halogen atom (e.g., bromo at C3) and a substituent (e.g., allyl at N1) creates a bifunctional molecule with distinct reactive sites, making it a powerful intermediate for constructing complex molecular targets. cymitquimica.comnih.gov The bromine atom can participate in palladium-catalyzed C-N or C-C bond-forming reactions, while the N-allyl group can undergo its own set of chemical transformations. nih.gov

Academic Research Focus on 1-Allyl-3-bromo-1H-pyrazole: A Model System for Advanced Chemical Studies

The compound This compound serves as an exemplary model system that embodies the synthetic utility of halogenated, N-substituted pyrazoles. Its structure incorporates both a reactive C-Br bond at the 3-position and a versatile allyl group at the N1-position. This dual functionality makes it a valuable precursor in various synthetic endeavors.

The synthesis of N-substituted 3-bromopyrazoles can be approached through the N-alkylation of 3-bromo-1H-pyrazole . acs.org Catalyst-free Michael additions or traditional alkylations with an allyl halide in the presence of a base are common strategies to introduce the allyl group selectively at the N1 position. acs.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Properties |

|---|---|---|---|---|

| 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole | 13369-76-1 | C8H11BrN2 | 215.1 | Boiling Point: 255.4°C at 760 mmHg, Density: 1.35 g/cm³ |

| 3-Bromo-1H-pyrazole | 14521-80-3 | C3H3BrN2 | 146.97 | Used in palladium-catalyzed amination and Sonogashira cross-coupling reactions. |

| 1-Allyl-5-bromo-4-nitro-1H-pyrazole | 1429309-53-4 | C6H6BrN3O2 | 248.04 | The allyl and nitro groups enable dual reactivity (cross-coupling and electrophilic pathways). |

The academic interest in This compound and its analogs stems from their utility in advanced chemical studies. The bromine atom at the 3-position is a key functional group for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, alkyl, or amino substituents. nih.govresearchgate.net For instance, studies on related 4-halopyrazoles have demonstrated that Pd-catalyzed C-N coupling reactions are feasible, although the reaction conditions and catalyst choice are crucial for success, especially with substrates bearing β-hydrogens like an allyl group. nih.govresearchgate.net

The N-allyl group is not merely a placeholder; it can participate in a range of reactions, including oxidation, addition reactions across the double bond, and olefin metathesis. Research on related N-vinylpyrazoles, for example, has shown that the N-substituent can be used in ring-closing metathesis to generate novel fused heterocyclic systems. researchgate.net This makes This compound a valuable substrate for creating molecular diversity and synthesizing complex scaffolds for various applications, from medicinal chemistry to materials science.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7BrN2 |

|---|---|

Molekulargewicht |

187.04 g/mol |

IUPAC-Name |

3-bromo-1-prop-2-enylpyrazole |

InChI |

InChI=1S/C6H7BrN2/c1-2-4-9-5-3-6(7)8-9/h2-3,5H,1,4H2 |

InChI-Schlüssel |

GPVUISADMSOGBO-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN1C=CC(=N1)Br |

Herkunft des Produkts |

United States |

Reactivity and Advanced Transformations of 1 Allyl 3 Bromo 1h Pyrazole

Reactivity of the Bromo Substituent (C-3 Position) in Pyrazole (B372694) Derivatives

The presence of a bromine atom at the C-3 position of the pyrazole ring renders 1-Allyl-3-bromo-1H-pyrazole a versatile synthetic intermediate. cymitquimica.com This halogen serves as a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions enable the strategic formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, providing access to a diverse array of more complex, functionalized pyrazole structures which are valuable building blocks in medicinal chemistry and materials science. cymitquimica.com The reactivity of the C-Br bond is central to the utility of this compound in synthetic organic chemistry.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing carbon-carbon bonds in modern organic synthesis. For substrates like this compound, these reactions allow for the introduction of various carbon-based substituents at the C-3 position, significantly increasing molecular complexity.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is renowned for its mild conditions, broad functional group tolerance, and its utility in synthesizing biaryl compounds. organic-synthesis.comnih.gov

In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl substituents at the C-3 position. While N-H containing pyrazoles can sometimes present challenges in palladium-catalyzed reactions, the N-allyl protection in the target molecule circumvents these issues. nih.gov The reaction typically proceeds with high efficiency using a suitable palladium precatalyst, a phosphine (B1218219) ligand, and an inorganic base. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 3-Halopyrazole Derivative

| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 3-Chloroindazole | Phenylboronic acid | Pd2(dba)3 | SPhos | K3PO4 | Dioxane/H2O | 82% | nih.gov |

Data in the table is based on analogous pyrazole systems to illustrate typical reaction conditions.

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and organic materials. wikipedia.orglibretexts.org

For this compound, the Sonogashira coupling provides a direct route to 3-alkynyl-1H-pyrazole derivatives. The reaction involves the coupling of the C-3 bromine with a variety of terminal alkynes. Research on analogous 1-aryl-3-trifluoromethyl-5-iodopyrazoles has demonstrated that this coupling proceeds in high yields, highlighting its applicability to functionalized pyrazole systems. nih.gov

Table 2: Example of Sonogashira Coupling with a Functionalized Iodopyrazole

| Pyrazole Substrate | Alkyne | Pd-Catalyst | Cu-Cocatalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 1-Phenyl-5-iodo-3-CF3-pyrazole | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 95% | nih.gov |

Data in the table is based on analogous systems to illustrate typical reaction conditions.

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base to generate a substituted alkene. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is its excellent stereoselectivity, typically affording the trans-isomer of the product. organic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

This compound can serve as the aryl halide component in the Heck reaction, allowing for the introduction of a variety of alkenyl substituents at the C-3 position. This method provides access to stilbene-like structures and other conjugated systems. The reaction conditions are generally robust and can be adapted for a wide range of alkene coupling partners. researchgate.net

Table 3: General Conditions for the Heck-Mizoroki Reaction

| Aryl Halide | Alkene | Catalyst | Base | Additive | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)2 | NaOAc | n-Bu4NBr | DMF | High | researchgate.net |

Data in the table is based on general examples of the Heck reaction with aryl bromides.

Beyond the formation of C-C bonds, the bromo substituent at the C-3 position of this compound is an excellent electrophilic partner for reactions that form bonds between carbon and heteroatoms, such as nitrogen.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction couples an aryl halide with a primary or secondary amine and has become a premier method for the synthesis of arylamines due to its broad substrate scope and high functional group tolerance. wikipedia.orgorganic-chemistry.org

This methodology can be applied to this compound to synthesize a wide range of 3-amino-1H-pyrazole derivatives. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields. nih.gov Studies on the amination of 4-bromo-1-tritylpyrazole have shown that bulky, electron-rich phosphine ligands are effective. nih.govresearchgate.net The reaction scope includes cyclic and acyclic secondary amines as well as primary amines, although amines bearing β-hydrogen atoms can sometimes lead to lower yields due to competitive β-hydride elimination. nih.gov The potential for the pyrazole nitrogen atoms to coordinate with the palladium catalyst is a factor that must be considered, but appropriate ligand selection can mitigate this issue. nih.gov

Table 4: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Piperidine | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene (B28343) | 100 | 60% | nih.gov |

| Morpholine | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene | 100 | 67% | nih.gov |

| Pyrrolidine | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene | 100 | 7% | nih.gov |

Data is for the analogous 4-bromo-1-tritylpyrazole system, illustrating the scope and typical conditions for C-N coupling on a bromopyrazole core. nih.gov

Cross-Coupling Reactions for C-Heteroatom Bond Formation

Copper-Catalyzed C-N Coupling (Amination)

The transformation of aryl and heteroaryl halides into corresponding amines via copper-catalyzed cross-coupling, often referred to as the Ullmann condensation or Goldberg reaction, is a fundamental process in organic synthesis. wikipedia.orgnih.gov For this compound, the bromine atom at the C-3 position can be substituted with a variety of nitrogen nucleophiles through this methodology.

Historically, these reactions required harsh conditions, including high temperatures (often over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents. wikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems. The use of soluble copper(I) or copper(II) salts as catalysts, in conjunction with various ligands, allows the reaction to proceed under more manageable conditions. nih.govoperachem.com Ligands such as amino acids or diamines can stabilize the copper catalyst and facilitate the catalytic cycle, often leading to higher yields and broader substrate scope. The general process involves the coupling of the 3-bromopyrazole with a primary or secondary amine in the presence of a copper catalyst and a base. The base is crucial for deprotonating the amine nucleophile, increasing its reactivity.

A representative scheme for the copper-catalyzed amination of this compound is shown below:

Table 1: Typical Components for Copper-Catalyzed C-N Coupling

| Component | Example | Role |

|---|---|---|

| Heteroaryl Halide | This compound | Substrate |

| Nitrogen Nucleophile | Primary or Secondary Amines (e.g., Morpholine, Aniline) | Amine Source |

| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Catalyst |

| Ligand (Optional) | L-Proline, 1,10-Phenanthroline | Accelerates Reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Nucleophile |

| Solvent | DMF, DMSO, NMP, Toluene | Reaction Medium |

C-O Coupling Reactions (Alkoxylation)

Analogous to C-N coupling, the copper-catalyzed formation of an ether linkage between an aryl halide and an alcohol is known as the Ullmann ether synthesis. wikipedia.orgmdpi.com This reaction allows for the substitution of the C-3 bromine of this compound with an alkoxide or phenoxide group, yielding 3-alkoxy- or 3-aryloxypyrazole derivatives.

The traditional conditions for this reaction are similar to those for amination, requiring a copper catalyst and high temperatures. mdpi.com The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the heteroaryl halide. wikipedia.org Recent protocols have improved the efficiency and mildness of this transformation. The use of deep eutectic solvents, for example, has been shown to promote the reaction under aerobic conditions at moderate temperatures (e.g., 80°C) without the need for additional ligands. nih.gov A variety of alcohols, including simple alkanols, glycols, and phenols, can serve as the oxygen nucleophile. A base is required to generate the corresponding alkoxide in situ.

The general transformation for the alkoxylation of this compound is depicted below:

Table 2: Typical Reagents for Copper-Catalyzed C-O Coupling

| Component | Example | Role |

|---|---|---|

| Heteroaryl Halide | This compound | Substrate |

| Oxygen Nucleophile | Alcohols (e.g., Ethanol), Phenols | Alkoxy/Aryloxy Source |

| Copper Catalyst | CuI, CuCl, Cu₂O | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Generates Alkoxide |

| Solvent | Pyridine, DMF, DMSO, or neat alcohol | Reaction Medium |

Nucleophilic Substitution Reactions at C-3 of Bromopyrazoles

The direct displacement of a halide from an aromatic or heteroaromatic ring by a nucleophile, known as Nucleophilic Aromatic Substitution (SNAr), is another potential pathway for the functionalization of this compound. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation. chemistrysteps.compressbooks.pub

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com In this intermediate, the aromaticity of the pyrazole ring is temporarily broken. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho and/or para to the leaving group. libretexts.org While the pyrazole ring itself is electron-deficient, it is generally not as strongly activating as multiple nitro groups. Therefore, direct SNAr on this compound usually requires very strong nucleophiles (e.g., thiolates, alkoxides) and may necessitate elevated temperatures to proceed at a reasonable rate.

A general scheme for the SNAr reaction is as follows:

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful and widely used method for converting aryl and heteroaryl halides into highly reactive organometallic intermediates. wikipedia.org This reaction is particularly useful for this compound, as it transforms the relatively unreactive C-Br bond into a nucleophilic carbon center.

The process typically involves treating the bromo-substituted pyrazole with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govias.ac.in The reaction is a fast equilibrium process that favors the formation of the more stable organolithium species. wikipedia.org In this case, the lithium atom exchanges with the bromine atom at the C-3 position, generating 1-allyl-1H-pyrazol-3-yl-lithium and n-butyl bromide.

The resulting lithiated pyrazole is a potent nucleophile and can be trapped in situ with a wide array of electrophiles to introduce new functional groups at the C-3 position. This two-step sequence allows for the synthesis of derivatives that are inaccessible through direct substitution methods. Examples of electrophiles include water (for protonation), carbon dioxide (for carboxylation), aldehydes/ketones (for hydroxymethylation/alkylation), and alkyl halides.

The general sequence of halogen-metal exchange followed by electrophilic quench is illustrated here:

Reactivity of the Allyl Group (N-1 Position)

Electrophilic Additions to the Allyl Double Bond

The allyl group attached to the N-1 position of the pyrazole ring possesses a carbon-carbon double bond that is susceptible to electrophilic addition reactions, similar to a typical alkene. wikipedia.org In this reaction, the electron-rich π-bond of the alkene attacks an electrophile (E⁺), breaking the π-bond and forming a new sigma bond between one of the carbons and the electrophile. This process generates a carbocation intermediate on the adjacent carbon. libretexts.org In the second step, a nucleophile (Nu⁻) attacks the carbocation, forming another sigma bond and completing the addition. libretexts.org

Common electrophilic reagents that add across a double bond include hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. wikipedia.org For the N-allyl group of this compound, the addition of HBr, for example, would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (CH₂) and the bromide ion adds to the more substituted internal carbon, forming a secondary carbocation intermediate.

A general representation of electrophilic addition to the allyl group is shown below:

Radical Reactions Involving the Allyl Moiety

The allyl group is particularly reactive towards free radical reactions at the allylic position—the carbon atom adjacent to the double bond. The most prominent of these is allylic bromination, often achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, allows for the selective substitution of a hydrogen atom at the allylic position with a bromine atom, leaving the double bond intact. manac-inc.co.jp

The reaction proceeds through a radical chain mechanism:

Initiation: A small amount of bromine radical (Br•) is generated from the homolytic cleavage of the N-Br bond in NBS or from a trace amount of Br₂. chemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of the N-allyl group. This step is favorable because it forms a resonance-stabilized allylic radical. chemistrysteps.comyoutube.com This radical then reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.commanac-inc.co.jp

Termination: The reaction is terminated when two radicals combine.

The key to the selectivity of NBS is that it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.com

Table 3: Key Reagents for Allylic Bromination

| Reagent | Abbreviation | Role |

|---|---|---|

| N-Bromosuccinimide | NBS | Source of Bromine Radicals |

| Azobisisobutyronitrile | AIBN | Radical Initiator (Thermal) |

| Benzoyl Peroxide | BPO | Radical Initiator (Thermal) |

| Ultraviolet Light | hν | Radical Initiator (Photochemical) |

| Carbon Tetrachloride | CCl₄ | Solvent (Traditional) |

The reaction scheme for the allylic bromination of this compound is as follows:

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

The allyl group of this compound serves as a versatile handle for olefin metathesis, a powerful carbon-carbon bond-forming reaction. Ring-closing metathesis (RCM) is a particularly valuable application, enabling the synthesis of fused heterocyclic systems. For RCM to occur, a second alkene functionality must be present in the molecule.

In a relevant study, a diene substrate required for RCM was synthesized from 1-phenyl-1H-pyrazol-3-ol. ktu.edu This precursor was subjected to a three-step sequence to introduce the necessary olefinic partners, culminating in a substrate suitable for cyclization. ktu.edu Treatment of a di-allylated pyrazole derivative with a Grubbs' catalyst facilitates the formation of a new ring fused to the pyrazole core. For instance, 5-allyl-4-allyloxy-1H-pyrazoles, when treated with Grubbs' second-generation catalyst, undergo RCM to yield dihydropyrano[3,2-c]pyrazoles. researchgate.net

The efficiency of RCM can be influenced by the catalyst and reaction conditions. While early generation catalysts are effective, newer ruthenium catalysts, such as the Hoveyda-Grubbs catalysts, often provide higher yields and tolerate a broader range of functional groups. nih.gov The reaction is typically carried out in solvents like dichloromethane (B109758) or benzene (B151609) at temperatures ranging from room temperature to reflux. researchgate.netnih.gov

| Substrate Type | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 4-Ethenyl-1-phenyl-3-[(prop-2-en-1-yl)oxy]-1H-pyrazole | Grubbs' First-Generation | RCM | 2-Phenyl-2,6-dihydropyrano[2,3-c]pyrazole | ktu.edu |

| 5-Allyl-4-allyloxy-1H-pyrazoles | Grubbs' Second-Generation | RCM | 1H-1,5-Dihydropyrano[3,2-c]pyrazoles | researchgate.net |

| Unsubstituted bis-allylamine | Hoveyda-Grubbs II (HG-II) | RCM | Cyclic Alkenyl Amine | nih.gov |

Sigmatropic Rearrangements Involving the Allyl Group (e.g.,researchgate.netnih.gov-Sigmatropic Rearrangement)

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. uh.edulibretexts.org The allyl group in this compound can potentially participate in such transformations. While the prompt mentions a researchgate.netresearchgate.net-rearrangement, the most common and synthetically relevant sigmatropic shifts for allyl systems are nih.govnih.gov and researchgate.netnih.gov-rearrangements. libretexts.orglibretexts.org

A researchgate.netnih.gov-sigmatropic rearrangement typically involves an allylic system adjacent to a heteroatom bearing a lone pair, such as in sulfonium (B1226848) or ammonium (B1175870) ylides. libretexts.orgimperial.ac.uk For example, the Mislow-Evans rearrangement involves the researchgate.netnih.gov-shift of allylic sulfoxides to form allylic alcohols. uh.edu Similarly, the Wittig rearrangement transforms allylic ethers into homoallylic alcohols via a researchgate.netnih.gov-shift. uh.edu In the context of pyrazoles, a researchgate.netnih.gov-sigmatropic rearrangement has been reported in the reaction of α-alkylidene pyrazolinones with propargyl sulfonium salts, proceeding through a key sulfur ylide intermediate to construct homoallyl sulfur-containing pyrazolones. nih.gov An efficient protocol for the researchgate.netnih.gov-sigmatropic rearrangement of allyl thioethers has also been developed, triggered by the formation of a sulfonium ylide intermediate with arynes. nih.gov

The nih.govnih.gov-sigmatropic rearrangement is famously exemplified by the Claisen and Cope rearrangements. libretexts.orglibretexts.org The Claisen rearrangement involves the thermal transformation of allyl vinyl ethers or allyl aryl ethers. libretexts.org A study on 4-allyloxy-1H-pyrazoles utilized a Claisen rearrangement as a key step in a sequence to synthesize pyrazole-fused heterocycles. researchgate.net

These rearrangements are governed by orbital symmetry rules and typically proceed suprafacially for thermally allowed processes involving 6 electrons (4n+2 systems), such as the nih.govnih.gov and researchgate.netnih.gov shifts. uh.eduimperial.ac.uk

Intrinsic Reactivity of the Pyrazole Heterocycle in this compound

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is an electron-rich heterocycle, making it reactive towards electrophilic aromatic substitution (SEAr). imperial.ac.uk However, its reactivity is generally lower than that of pyrrole (B145914) but greater than benzene. imperial.ac.uk The substitution pattern is heavily influenced by the electronic properties of the two nitrogen atoms and the existing substituents.

In the pyrazole ring, the C4 position is the most electron-rich and thus the preferred site for electrophilic attack. nih.govpharmaguideline.com This is because the transition state for attack at C4 is more stable than for attack at C3 or C5, which would place a positive charge on an already electron-deficient, pyridine-like nitrogen atom. rrbdavc.org Consequently, reactions such as halogenation, nitration, and sulfonation of unsubstituted pyrazole occur predominantly at the C4 position. globalresearchonline.net

For this compound, the C4 position remains the most probable site for electrophilic substitution. The bromine at C3 is a deactivating, ortho-, para-directing group. However, in the context of the pyrazole ring's intrinsic reactivity, its electronic influence reinforces substitution away from its own position. The N1-allyl group does not significantly alter the inherent C4 selectivity. Common electrophilic substitution reactions include:

Halogenation : Reaction with reagents like N-chlorosuccinimide (NCS) or bromine can introduce a halogen at the C4 position. mdpi.com

Nitration : Using a mixture of nitric acid and sulfuric acid typically results in the introduction of a nitro group at C4. rrbdavc.org

Friedel-Crafts Reactions : Acylation and alkylation can also occur at the C4 position, although the Lewis acid catalysts may coordinate with the basic N2 nitrogen, potentially deactivating the ring. byjus.comlkouniv.ac.in

The regioselectivity is a result of the combined electronic effects of the ring nitrogens, which reduce the electron density at C3 and C5, making C4 the most nucleophilic carbon. pharmaguideline.com

Nucleophilic Aromatic Substitution Pathways

The bromine atom at the C3 position of this compound makes the molecule a substrate for nucleophilic aromatic substitution (SNAr). SNAr reactions on halogenated pyrazoles, particularly those activated by electron-withdrawing groups, are a common method for further functionalization.

While the pyrazole ring itself is electron-rich, the C3 and C5 positions are relatively electron-deficient due to the influence of the nitrogen atoms, rendering them susceptible to nucleophilic attack. nih.gov The SNAr mechanism typically proceeds via an addition-elimination pathway involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, concerted SNAr mechanisms have also been proposed, particularly for more electron-rich aromatic systems. nih.gov

Palladium-catalyzed cross-coupling reactions have largely become the preferred method for aminating bromo-heterocycles, supplanting older methods. acs.org A general method has been developed for the effective cross-coupling of 3-bromo-1H-pyrazoles with a variety of aliphatic, aromatic, and heteroaromatic amines, providing facile access to substituted aminopyrazoles. acs.org This highlights a modern and versatile pathway for the nucleophilic substitution of the bromine atom in the title compound.

Oxidative and Reductive Transformations of the Pyrazole Ring

The pyrazole ring is generally characterized by high aromatic stability, making it resistant to both oxidation and reduction. globalresearchonline.net

Oxidation : The pyrazole ring itself is typically stable towards oxidizing agents. globalresearchonline.net Under conditions where side-chains on the pyrazole ring are oxidized (e.g., using alkaline KMnO4), the heterocyclic ring often remains intact. pharmaguideline.comrrbdavc.org However, under specific and forceful conditions, or with certain substitution patterns, the ring can undergo oxidative cleavage or transformation. acs.org For example, some 1H-pyrazol-5-amines have been shown to undergo oxidative ring-opening to form 3-diazenylacrylonitrile derivatives under mild, metal-free conditions. researchgate.net Electrochemical oxidation has also been explored as a method for the functionalization of pyrazole-type compounds. mdpi.com

Reduction : Unsubstituted pyrazole is relatively stable under both catalytic and chemical reducing conditions. pharmaguideline.com While N-phenyl derivatives can be reduced with sodium in ethanol (B145695) to yield pyrazolines, the parent heterocycle is more robust. globalresearchonline.net Catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine, but this often requires forcing conditions. globalresearchonline.net The stability of the pyrazole ring to reduction is a key feature of its chemistry. pharmaguideline.com

Tautomerism Studies in Brominated Pyrazoles

Tautomerism is a significant phenomenon in pyrazole chemistry, particularly for N-unsubstituted pyrazoles, where a proton can migrate between the two ring nitrogen atoms in a process known as annular tautomerism. nih.gov This equilibrium can be influenced by the substitution pattern on the heterocycle, the solvent, and the physical state (solid or solution). researchgate.net

In the case of this compound, the presence of the N1-allyl group precludes annular tautomerism for this specific molecule. However, the study of tautomerism in its N-unsubstituted precursors, like 3(5)-bromopyrazole, is crucial for understanding its synthesis and reactivity.

For 3(5)-substituted pyrazoles, the position of the tautomeric equilibrium is dictated by the electronic nature of the substituents. Studies on 4-bromo-1H-pyrazoles have shown that when a bromine atom is present at the 3(5) position, the 3-bromo tautomer is the one predominantly found in the solid state and is also the major tautomer in solution. researchgate.net This preference is supported by DFT calculations. researchgate.net Similarly, studies on 3(5)-phenylpyrazoles concluded that they exist in solution as mixtures rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de Electron-donating groups tend to favor the tautomer where the substituent is at the C3 position. nih.gov The equilibrium between tautomers is a critical consideration in the regioselectivity of N-alkylation reactions used to synthesize compounds like this compound.

| Pyrazole Substituent(s) | Predominant Tautomer | Method of Determination | Reference |

|---|---|---|---|

| 3(5)-Bromo, 4-Bromo | 3-Bromo tautomer | NMR, X-ray, DFT | researchgate.net |

| 3(5)-Phenyl | 3-Phenyl tautomer | NMR, X-ray | fu-berlin.de |

| 3(5)-Amino | 3-Amino tautomer | NMR, Ab initio calculations | researchgate.net |

| 3(5)-Nitro, 5(3)-Ester | 5-Ester tautomer | X-ray, NMR, DFT | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Allyl 3 Bromo 1h Pyrazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled detail about the carbon-hydrogen framework and the environments of heteroatoms like nitrogen.

The ¹H NMR spectrum of 1-Allyl-3-bromo-1H-pyrazole provides distinct signals for the pyrazole (B372694) ring protons and the allyl group protons. The protons on the pyrazole ring, H-4 and H-5, typically appear as doublets due to their coupling to each other. The H-5 proton is generally found further downfield than the H-4 proton due to the deshielding effect of the adjacent N-1 atom.

The allyl group exhibits a characteristic set of signals:

A doublet of doublets of doublets (ddt) for the internal methine proton (-CH=), coupled to the two terminal vinyl protons and the methylene (B1212753) protons.

Two distinct signals for the terminal vinyl protons (=CH₂), often appearing as a doublet of doublets or a multiplet, showing both geminal and vicinal coupling.

A doublet for the methylene protons (-CH₂-N), coupled to the methine proton of the allyl group.

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom. The C-3 carbon, bonded to the bromine atom, is significantly shifted downfield. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are sensitive to the substituents. The allyl group carbons also show characteristic signals for the sp² and sp³ hybridized carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Data are predicted based on analogous structures and general principles. Exact values may vary depending on the solvent and experimental conditions.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole Ring | ||||

| H-4 | ~6.35 | d | J(H4-H5) = 2.5 | ~110.0 |

| H-5 | ~7.55 | d | J(H5-H4) = 2.5 | ~130.0 |

| C-3 | - | - | - | ~122.0 |

| Allyl Group | ||||

| N-CH₂ | ~4.70 | dt | J = 5.5, 1.5 | ~53.0 |

| -CH= | ~5.95 | m | - | ~132.0 |

| =CH₂ (cis) | ~5.20 | dq | J = 10.5, 1.5 | ~118.5 |

| =CH₂ (trans) | ~5.30 | dq | J = 17.0, 1.5 |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. researchgate.net Pyrazoles contain two distinct nitrogen atoms: a pyridinic nitrogen (N-2) and a pyrrolic nitrogen (N-1), which is substituted with the allyl group in this case. acs.org The chemical shifts of these nitrogens are highly dependent on their hybridization and substitution. acs.orgresearchgate.net

For N-substituted pyrazoles, the N-1 signal typically appears upfield relative to the N-2 signal. mdpi.com The chemical shift for N-1 in an analog like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has been reported at approximately -187.8 ppm, while the N-2 signal is found at -119.9 ppm (referenced against external nitromethane). mdpi.com These values provide a benchmark for this compound, where similar distinct chemical shifts for the two ring nitrogens are expected, confirming the N-1 substitution pattern. acs.orgscience-and-fun.de

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for Substituted Pyrazoles

| Nitrogen Atom | Type | Expected Chemical Shift (δ, ppm) | Influencing Factors |

| N-1 | Pyrrolic (Substituted) | -180 to -195 | N-substituent, electron density |

| N-2 | Pyridinic | -110 to -130 | Ring substituents, protonation state |

2D NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular structure. science.govchimia.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). researchgate.net For this compound, COSY would show a correlation between the H-4 and H-5 protons of the pyrazole ring. Within the allyl group, it would show correlations between the N-CH₂ protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. researchgate.net It is used to definitively assign the carbon signals based on the already assigned proton signals (e.g., linking the ¹H signal at ~6.35 ppm to the ¹³C signal at ~110.0 ppm for the C-4/H-4 pair).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for establishing connectivity across quaternary carbons and heteroatoms. researchgate.net Key correlations would include the one between the N-CH₂ protons of the allyl group and the C-5 and C-3 carbons of the pyrazole ring, confirming the point of attachment. Correlations from H-5 to C-3 and C-4 would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. A key NOESY correlation would be expected between the N-CH₂ protons of the allyl group and the H-5 proton of the pyrazole ring, indicating their spatial proximity.

Table 3: Key Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei (Proton → Proton/Carbon) | Significance |

| COSY | H-4 ↔ H-5 | Confirms adjacency on the pyrazole ring |

| N-CH₂ ↔ -CH= ↔ =CH₂ | Confirms connectivity within the allyl group | |

| HSQC | H-4 ↔ C-4; H-5 ↔ C-5 | Assigns pyrazole ring carbons |

| Allyl Protons ↔ Allyl Carbons | Assigns allyl group carbons | |

| HMBC | N-CH₂ → C-5, C-3 | Confirms N-1 substitution by the allyl group |

| H-5 → C-4, C-3 | Confirms pyrazole ring structure | |

| NOESY | N-CH₂ ↔ H-5 | Confirms spatial proximity and conformation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Pyrazole Ring: The ring stretching vibrations (νC=N, νC=C) typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations (νC-H) of the aromatic ring are observed above 3000 cm⁻¹.

Allyl Group: The allyl group gives rise to several distinct peaks. The C=C stretching vibration (νC=C) is found around 1640-1650 cm⁻¹. The C-H stretching vibrations for the sp² carbons (=C-H) appear above 3000 cm⁻¹, while those for the sp³ carbon (-CH₂-) are found just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations (δ=C-H) are also prominent in the 910-1000 cm⁻¹ range.

C-Br Bond: The C-Br stretching vibration (νC-Br) is typically observed in the far-infrared region, usually between 500 and 650 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=C bond of the allyl group, which often gives a strong Raman signal. chemicalbook.comresearchgate.net

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrazole C-H | Stretching | 3100 - 3150 |

| Allyl =C-H | Stretching | 3020 - 3080 |

| Allyl -CH₂- | Stretching | 2850 - 2960 |

| Allyl C=C | Stretching | 1640 - 1650 |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1600 |

| Allyl =CH₂ | Out-of-plane Bending | 910 - 995 |

| C-Br | Stretching | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern is critical for structural confirmation. libretexts.orgresearchgate.net Common fragmentation pathways for this molecule would likely include:

Loss of the allyl group: Cleavage of the N-allyl bond would result in a significant fragment corresponding to the bromopyrazole cation [M - 41]⁺.

Loss of a bromine atom: This would lead to a fragment ion [M - 79/81]⁺.

Ring fragmentation: The pyrazole ring itself can break apart, leading to smaller fragments characteristic of the pyrazole core structure. researchgate.net For instance, the loss of HCN is a common fragmentation pathway for pyrazoles. researchgate.net

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Significance |

| 186/188 | [C₆H₇BrN₂]⁺ | Molecular ion (M⁺) peak, showing Br isotope pattern |

| 145/147 | [C₃H₂BrN₂]⁺ | Loss of the allyl group ([M - C₃H₅]⁺) |

| 107 | [C₆H₇N₂]⁺ | Loss of the bromine atom ([M - Br]⁺) |

| 41 | [C₃H₅]⁺ | Allyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π → π* and n → π* transitions. The pyrazole ring is an aromatic system, and its UV-Vis spectrum is characterized by π → π* transitions. researchgate.net The unsubstituted pyrazole molecule in the gas phase shows a maximal absorption around 210 nm. nist.gov

The introduction of substituents alters the electronic structure and thus the absorption spectrum. The bromo group, acting as an auxochrome, and the N-allyl group can cause a slight shift in the absorption maximum (λmax), often to a longer wavelength (a bathochromic shift), and may also affect the intensity of the absorption. Analysis of the UV-Vis spectrum provides insight into the conjugated π-electron system of the molecule. researchgate.net

Table 6: Summary of Spectroscopic Data for this compound Analogs

| Technique | Parameter | Observed Feature / Information Gained |

| ¹H NMR | Chemical Shift (δ), Coupling (J) | Confirms proton environments and connectivity of pyrazole and allyl groups. |

| ¹³C NMR | Chemical Shift (δ) | Identifies all unique carbon atoms and their electronic environments. |

| ¹⁵N NMR | Chemical Shift (δ) | Differentiates the two nitrogen atoms in the pyrazole ring. |

| 2D NMR | COSY, HSQC, HMBC, NOESY | Unambiguous assignment of all signals and confirmation of overall structure. |

| IR / Raman | Wavenumber (cm⁻¹) | Identifies functional groups (C=C, C-Br, C=N) and provides a molecular fingerprint. |

| MS | m/z Ratio | Confirms molecular weight and isotopic pattern; reveals structural components through fragmentation. |

| UV-Vis | λmax | Characterizes the conjugated π-electron system and electronic transitions. |

X-ray Crystallography for Precise Solid-State Molecular Architecture

A pertinent example is the crystal structure of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid , an analog that shares the key 1-allyl-pyrazole core. The crystallographic data for this compound provides a valuable model for understanding the potential solid-state conformation and packing of this compound.

Interactive Table of Crystallographic Data for 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₇H₉N₃O₂ |

| Formula Weight | 167.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.966(2) |

| b (Å) | 8.531(2) |

| c (Å) | 10.266(2) |

| α (°) | 90 |

| β (°) | 95.57(3) |

| γ (°) | 90 |

| Volume (ų) | 781.5(3) |

| Z | 4 |

The crystal structure of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid reveals a monoclinic crystal system, which is a common crystal system for organic molecules. nih.gov The spatial arrangement of the molecules within the unit cell is described by the P2₁/n space group. nih.gov In the solid state, the pyrazole ring is essentially planar, a characteristic feature of this aromatic heterocycle. The allyl group, being flexible, can adopt various conformations relative to the pyrazole ring. The specific conformation observed in the crystal structure is influenced by the steric and electronic effects of the substituents on the pyrazole ring and by the intermolecular interactions within the crystal lattice.

A crucial aspect of the solid-state architecture is the network of intermolecular interactions. In the case of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid, the presence of the amino and carboxylic acid groups leads to the formation of a robust hydrogen-bonding network. nih.gov These hydrogen bonds play a dominant role in the crystal packing, organizing the molecules into a stable three-dimensional array.

Computational Chemistry and Mechanistic Investigations of 1 Allyl 3 Bromo 1h Pyrazole Systems

Reaction Mechanism Elucidation through Computational Modeling

Kinetic and Thermodynamic Aspects of Transformations

There is a notable absence of published experimental or theoretical studies detailing the kinetic and thermodynamic parameters of chemical transformations involving 1-allyl-3-bromo-1H-pyrazole. Research into the synthesis of substituted pyrazoles sometimes distinguishes between kinetic and thermodynamic control to achieve regioselectivity, but specific rate constants, activation energies, or thermodynamic data for reactions of this compound have not been reported. nih.govresearchgate.net

In Silico Approaches to Ligand Design and Molecular Interactions

In silico methods are widely used in the study of pyrazole (B372694) derivatives for drug discovery. However, the application of these techniques specifically to this compound has not been documented in the available literature.

Molecular Docking Studies for Structure-Based Design

Molecular docking is a common computational technique used to predict the binding orientation of small molecules to a protein target. While numerous studies have performed molecular docking for various pyrazole derivatives to investigate their potential as inhibitors for different biological targets, no specific docking studies for this compound have been found.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Cheminformatics approaches are frequently applied to pyrazole derivatives to develop QSAR models for various therapeutic targets. These studies help in understanding the structural requirements for a particular biological activity and in the design of new, more potent analogues. However, no QSAR or cheminformatics studies that specifically include this compound in their dataset or analysis have been identified.

Academic and Industrial Applications of 1 Allyl 3 Bromo 1h Pyrazole in Advanced Chemical Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

1-Allyl-3-bromo-1H-pyrazole serves as a quintessential example of a versatile synthetic intermediate, a foundational component used in the assembly of more complex molecular architectures. sigmaaldrich.com The term "building block" aptly describes its role, as different reactive sites on the molecule can be independently and selectively addressed to build up molecular complexity. 1clickchemistry.com

The C-Br bond at the 3-position of the pyrazole (B372694) ring is particularly significant. Bromo(hetero)arenes are well-established, valuable starting materials for a multitude of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. For instance, the bromine atom can be substituted with various organic groups through reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). This capability enables the introduction of a wide range of substituents, effectively using the this compound core as a scaffold to be decorated with desired functional groups.

Simultaneously, the N-allyl group provides another site for chemical modification. The double bond in the allyl group can participate in various addition reactions, oxidations, or metathesis. Furthermore, the entire allyl group is a key player in organometallic chemistry, particularly in palladium-catalyzed processes like the Tsuji-Trost allylic alkylation, where it can act as an electrophilic partner for nucleophiles. rsc.org An efficient palladium-catalyzed N-allylic alkylation of pyrazoles has been demonstrated, highlighting the reactivity and synthetic utility of the allyl moiety on the pyrazole nitrogen. acs.org This dual reactivity—at both the bromo and allyl positions—underpins the compound's value as a versatile building block for constructing diverse and complex molecular targets. dundee.ac.ukmdpi.com

| Reactive Site | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| C3-Br Bond | Suzuki-Miyaura Coupling | 3-Aryl/Vinyl-1-allyl-pyrazoles | Formation of C-C bonds, introduction of aromatic diversity. |

| C3-Br Bond | Sonogashira Coupling | 3-Alkynyl-1-allyl-pyrazoles | Introduction of linear, rigid alkynyl linkers. |

| C3-Br Bond | Buchwald-Hartwig Amination | 3-Amino-1-allyl-pyrazoles | Formation of C-N bonds, access to amino-functionalized pyrazoles. |

| N-Allyl Group | Allylic Alkylation | Functionalized N-allyl pyrazoles | Elaboration of the N1-substituent. |

| N-Allyl Group | Oxidation/Epoxidation | Pyrazole-containing diols, epoxides | Introduction of oxygenated functional groups. |

Rational Design and Synthesis of Pyrazole-Based Ligands in Organometallic Catalysis

The rational design of ligands is central to the development of efficient and selective organometallic catalysts. nih.gov Pyrazole-containing molecules are excellent ligand scaffolds due to the presence of two nitrogen atoms that can coordinate to metal centers. uab.cat The substituents on the pyrazole ring play a crucial role in modulating the steric and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic activity. nih.gov this compound is an attractive precursor for creating novel pyrazole-based ligands.

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating properties which lead to highly stable metal complexes. researchgate.net While the most common NHCs are based on the imidazol-2-ylidene core, the development of NHCs from other heterocyclic precursors is an active area of research.

The synthesis of NHC precursors typically involves the formation of a heterocyclic salt (e.g., an imidazolium (B1220033) salt), which can then be deprotonated to generate the free carbene. beilstein-journals.org Although not a direct precursor to a classical NHC, this compound could be envisioned as a starting material for more complex, pyrazole-annulated NHC systems or other types of persistent carbenes. wikipedia.org For example, further synthetic manipulations could build an adjacent imidazolium or triazolium ring fused to the pyrazole core, with the allyl and bromo groups serving as peripheral functionalities to influence solubility, stability, and catalytic performance. The stereoselective synthesis of complex molecules using NHC organocatalysis with bromo-functionalized starting materials has been demonstrated, suggesting the utility of the bromo-substituent in this context. nih.gov

The combination of a pyrazole core and an allyl group in a single molecule is particularly interesting for transition metal catalysis. Pyrazole-based ligands have been successfully employed in various catalytic reactions, including palladium-catalyzed cross-coupling. uab.cat The allyl group can have several functions. It can act as a simple sterically-demanding substituent, or it can participate directly in the catalytic cycle.

In palladium catalysis, the formation of η³-allyl palladium complexes is a key step in many important transformations, such as allylic substitution. acs.orgresearchgate.net Ligands containing an allyl group can influence the formation and reactivity of these intermediates. For example, chiral ferrocenyl pyrazole ligands are highly effective in palladium-catalyzed asymmetric allylic amination. acs.org The substituents on the pyrazole ring dictate the steric environment around the metal center, controlling enantioselectivity. By starting with this compound, one could synthesize a library of ligands where the bromo-position is systematically varied. These new allyl-pyrazole ligands could then be screened in palladium- and other transition metal-catalyzed reactions, with the allyl group potentially serving as a hemilabile coordinating arm or as a handle for tethering the catalyst to a solid support.

Precursors for Functional Materials and Frameworks

The application of organic molecules in materials science often involves their use as building blocks for extended structures with specific functions. This compound is a promising precursor for such materials, particularly Metal-Organic Frameworks (MOFs).

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). rsc.orgresearchgate.net The properties of a MOF—such as pore size, surface area, and chemical functionality—are determined by the choice of metal and organic linker. Pyrazole-based ligands, especially pyrazole dicarboxylates, have been successfully used to construct robust and porous MOFs. researchgate.netscilit.com These pyrazolate-based frameworks have shown great promise for applications such as the selective capture of volatile organic compounds like formaldehyde. researchgate.net

This compound can be converted into a suitable MOF linker through straightforward chemical modification. The bromo group can be transformed into a coordinating group, such as a carboxylic acid, via methods like lithiation followed by quenching with CO₂, or palladium-catalyzed carbonylation. The resulting 1-allyl-1H-pyrazole-3-carboxylic acid would be a bifunctional linker, capable of coordinating to metal centers through both its pyrazole nitrogen atoms and the newly installed carboxylate group. The allyl group, which would project into the pores of the resulting MOF, would introduce additional functionality. This "pore engineering" could be used to create MOFs with tailored properties, such as enhanced affinity for specific guest molecules or the ability to undergo post-synthetic modification via reactions of the allyl double bond.

| Step | Process | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Functional Group Transformation | 1-allyl-1H-pyrazole-3-carboxylic acid | Convert the non-coordinating bromo group into a carboxylate linker group. |

| 2 | Solvothermal Synthesis | Allyl-functionalized Pyrazolate MOF | React the linker with a metal salt (e.g., AlCl₃, ZrCl₄) to form the porous framework. rsc.org |

| 3 | Post-Synthetic Modification | Modified MOF | Utilize the allyl groups within the pores for further chemical reactions, tailoring the MOF's properties. |

Scaffold Engineering in Target-Oriented Synthesis

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended. researchgate.net Scaffold engineering is the process of systematically modifying this core and its substituents to optimize biological activity against a specific target. The pyrazole ring is considered a "privileged scaffold" because it is found in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties. frontiersin.orgnih.govnih.gov

This compound is an ideal starting point for scaffold engineering. It provides a robust pyrazole core with two distinct points for diversification. As discussed previously, the bromine atom at the C-3 position can be replaced with a vast array of chemical groups using reliable cross-coupling chemistry. researchgate.netrsc.org The N-allyl group at the N-1 position offers a second vector for modification. This dual-handle approach allows for the creation of large libraries of compounds with systematic variations around the central pyrazole scaffold. For example, in the development of selective JNK3 inhibitors for neurodegenerative diseases, a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold was successfully designed and synthesized, demonstrating the power of modifying substituents at different positions of the pyrazole ring to achieve target selectivity. nih.gov By starting with this compound, chemists can rapidly generate novel analogues for screening in target-oriented synthesis campaigns, accelerating the discovery of new therapeutic agents.

Future Research Directions and Emerging Paradigms in 1 Allyl 3 Bromo 1h Pyrazole Chemistry

Development of Greener and More Sustainable Synthetic Routes for Substituted Pyrazoles

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. benthamdirect.com The future of pyrazole synthesis is increasingly focused on aligning with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign materials. nih.govresearchgate.net

Future research will likely prioritize the development of synthetic protocols that utilize green solvents such as water, supercritical fluids, or deep eutectic solvents (DESs). thieme-connect.comthieme-connect.com DESs, in particular, are gaining attention as they are often biodegradable, have low toxicity, and can dissolve a wide range of organic and inorganic compounds, often accelerating reaction rates and improving selectivity. thieme-connect.com The use of alternative energy sources like microwave and ultrasonic irradiation is also a key area of development. benthamdirect.comresearchgate.net These techniques can significantly reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating methods. benthamdirect.comnih.gov

Furthermore, the exploration of recyclable catalysts, including heterogeneous catalysts, biocatalysts, and nano-catalysts, is a critical direction. nih.govresearchgate.net For instance, silica-supported sulfuric acid and nano-ZnO catalysts have been shown to be effective in producing substituted pyrazoles in an environmentally friendly manner. thieme-connect.commdpi.com One-pot multicomponent reactions (MCRs) represent another cornerstone of sustainable synthesis, as they combine operational simplicity with time and energy savings by forming complex molecules from three or more starting materials in a single step. mdpi.comdoaj.org

| Parameter | Traditional Methods | Greener & Sustainable Methods |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., ethanol (B145695), methanol, dichloromethane) thieme-connect.com | Water, Deep Eutectic Solvents (DESs), solvent-free reactions benthamdirect.comthieme-connect.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic assistance benthamdirect.com |

| Catalysts | Stoichiometric amounts of acids/bases, homogeneous metal catalysts | Recyclable heterogeneous catalysts, nano-catalysts, biocatalysts nih.govthieme-connect.com |

| Reaction Design | Multi-step sequential synthesis | One-pot multicomponent reactions (MCRs) mdpi.comdoaj.org |

| Efficiency | Often lower yields, more side products | Higher yields, improved selectivity, high atom economy researchgate.net |

Exploration of Novel Reactivity and Cascade Transformations Involving Both Allyl and Bromo Moieties

The unique structure of 1-Allyl-3-bromo-1H-pyrazole, featuring two distinct and reactive functional groups, offers a rich landscape for synthetic innovation. The bromo group at the C3 position is a classic handle for cross-coupling reactions, while the N1-allyl group provides a site for a variety of transformations, including cycloadditions and rearrangements. Future research will focus on leveraging the dual reactivity of these moieties to orchestrate novel cascade or domino reactions.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly desirable for their efficiency and elegance. nih.gov For this compound, one could envision a sequence where the bromo group first undergoes a palladium-catalyzed cross-coupling reaction, followed by an intramolecular reaction involving the allyl group. For example, a Heck reaction could be designed to create a new C-C bond at the C3 position, with the resulting product poised for an intramolecular cyclization via the allyl moiety.

Another promising avenue is the exploration of transition-metal-catalyzed reactions that engage both functional groups simultaneously or sequentially. For instance, a catalyst system could be developed to first activate the C-Br bond for a coupling event, and then mediate a cycloisomerization or metathesis reaction with the allyl group. Research into photoredox catalysis could also unlock new reaction pathways, potentially enabling radical-based transformations that involve both the bromo and allyl functionalities in novel cyclization or addition reactions. The development of such cascade transformations would provide rapid access to complex, polycyclic pyrazole-fused architectures from a simple starting material. researchgate.netnih.gov

| Reaction Type | Proposed Sequence | Potential Product Class |

|---|---|---|

| Palladium-Catalyzed Cascade | 1. Suzuki/Heck coupling at C3-Br. 2. Intramolecular cyclization involving the allyl group. | Fused polycyclic pyrazole systems |

| Radical-Based Cascade | 1. Radical initiation at the allyl group. 2. Intramolecular cyclization onto the pyrazole ring or an appended group. | Complex bridged or spirocyclic pyrazoles |

| [3+2] Cycloaddition/Coupling | 1. 1,3-dipolar cycloaddition with the allyl group. 2. Cross-coupling at the C3-Br position. | Highly functionalized, multi-heterocyclic scaffolds |

| Metathesis/Functionalization | 1. Ring-closing metathesis involving the allyl group and another alkene. 2. Subsequent functionalization of the C3-Br bond. | Macrocyclic pyrazole derivatives |

Integration with Machine Learning and Artificial Intelligence in Molecular Design

One emerging paradigm is the use of generative models, which can design new molecules from scratch based on a set of desired parameters. Starting with the this compound core, these algorithms could suggest novel substitutions at the bromo and allyl positions, or on the pyrazole ring itself, to optimize for a specific target property. This de novo design approach can explore a vast chemical space much more efficiently than traditional medicinal chemistry approaches. pnnl.gov

| Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Hit Identification | Predictive models for bioactivity and toxicity based on the pyrazole scaffold. nih.gov | Rapid screening of virtual libraries to identify promising lead compounds. |

| Lead Optimization | Generative models for de novo design of derivatives with improved properties. pnnl.gov | Novel molecular structures with enhanced efficacy and better ADME/T profiles. |

| Synthesis Planning | Retrosynthesis prediction algorithms to identify viable synthetic routes. | Efficient and novel pathways for synthesizing target molecules. |

| Reaction Optimization | ML models to predict optimal reaction conditions (catalyst, solvent, temp.). technologynetworks.com | Increased reaction yields, reduced experimental effort, and discovery of robust protocols. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Future research will increasingly rely on advanced spectroscopic techniques coupled with in-situ probes to monitor the synthesis and transformations of this compound in real time. igi-global.com This approach moves beyond traditional offline analysis (TLC, HPLC, GC-MS) of quenched reaction aliquots, providing a dynamic and detailed picture of the reaction as it happens.

Flow chemistry setups integrated with spectroscopic detectors are particularly powerful for this purpose. rsc.orggalchimia.com Techniques like Fourier-transform infrared (FTIR) spectroscopy, using fiber-optic probes, can track the concentration of reactants, intermediates, and products by monitoring characteristic vibrational bands. jascoinc.com This allows for precise determination of reaction kinetics and can help identify transient or unstable intermediates that might be missed with conventional analysis. rsc.org

Emerging technologies like molecular rotational resonance spectroscopy are also being developed for automated, high-selectivity reaction monitoring. acs.org Such tools can provide unambiguous identification of molecules in the gas phase, offering a powerful method for analyzing complex reaction mixtures without the need for chromatographic separation. Applying these advanced monitoring techniques to reactions involving this compound will enable a deeper mechanistic understanding, leading to more efficient, robust, and scalable synthetic protocols.

| Technique | Principle | Application in Pyrazole Chemistry | Advantages |

|---|---|---|---|

| In-situ FTIR | Monitors changes in vibrational frequencies of functional groups. jascoinc.com | Tracking the consumption of starting materials and formation of pyrazole products. | Real-time kinetic data, identification of functional group transformations. |

| In-situ NMR | Provides detailed structural information on molecules in solution. igi-global.com | Observing the formation of intermediates and determining regioselectivity. | Unambiguous structure elucidation of species in the reaction mixture. |

| Raman Spectroscopy | Measures vibrational modes based on inelastic light scattering. | Monitoring reactions in aqueous media or with solid catalysts. | Complementary to IR, less interference from water. |

| Molecular Rotational Resonance | Provides highly selective structural information based on molecular moments of inertia. acs.org | Unambiguous identification of reactants, products, and isomers in complex mixtures. | Extraordinary selectivity and structural resolution. |

Multidisciplinary Research at the Interface of Organic, Inorganic, and Material Chemistry

The versatility of the this compound scaffold makes it an ideal candidate for multidisciplinary research that bridges organic, inorganic, and material chemistry. The pyrazole ring is a well-known ligand in coordination chemistry, capable of binding to a wide range of metal ions. The presence of the bromo and allyl groups provides additional sites for functionalization, allowing for the creation of complex, multifunctional ligands.

In material chemistry, pyrazole-based compounds are being explored for their photophysical properties, with applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes. mdpi.com Future work could involve transforming this compound into novel chromophores or fluorophores through strategic cross-coupling reactions at the bromine site. The allyl group could be used for polymerization or for grafting the molecule onto surfaces to create functional materials.

At the interface with inorganic chemistry, new organometallic complexes could be synthesized where the pyrazole nitrogen atoms coordinate to a metal center. The allyl and bromo groups could then be used to tune the electronic properties of the complex or to link multiple metal centers together, forming metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing. This multidisciplinary approach will be key to unlocking novel applications for pyrazole derivatives that extend far beyond their traditional roles in medicine and agriculture.

| Field | Research Direction | Potential Application |

|---|---|---|

| Material Chemistry | Synthesis of novel pyrazole-based dyes and polymers via functionalization of allyl and bromo groups. | Organic electronics (OLEDs), fluorescent probes for ion sensing, functional coatings. mdpi.com |

| Inorganic/Coordination Chemistry | Design of multifunctional ligands for coordination to transition metals. | Homogeneous catalysis, magnetic materials, luminescent metal complexes. |

| Organometallic Chemistry | Development of pyrazole-containing metal-organic frameworks (MOFs) or coordination polymers. | Gas storage and separation, heterogeneous catalysis, chemical sensors. |

| Supramolecular Chemistry | Creation of pyrazole-based macrocycles for host-guest chemistry. | Molecular recognition, self-assembling materials. |

Q & A

Q. What are the optimal synthetic routes for 1-Allyl-3-bromo-1H-pyrazole, and how are intermediates characterized?

The synthesis typically involves functionalizing pyrazole derivatives. For example:

- Alkaline hydrolysis of ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate yields intermediates like 1-allyl-3-amino-1H-pyrazole, which can be brominated .

- Characterization relies on single-crystal X-ray diffraction (e.g., mean C–C bond length = 0.002 Å, R factor = 0.034) to confirm molecular geometry and intermolecular interactions (N–H⋯O, N–H⋯N hydrogen bonds) .

Q. How is crystallographic stability achieved in this compound derivatives?

Crystal packing is stabilized by intermolecular hydrogen bonding . For example:

- In 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, three hydrogen bonds (N–H⋯O, N–H⋯N, O–H⋯N) create a rigid lattice .

- Data-to-parameter ratios (e.g., 15.3) and low wR factors (e.g., 0.085) validate structural reliability .

Advanced Research Questions

Q. What reaction pathways enable functionalization of the bromine atom in this compound?

The bromine at the 3-position is highly reactive:

- Substitution reactions : Use cross-coupling catalysts (e.g., Pd) for Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

- Reductive elimination : Lithium aluminum hydride (LiAlH₄) can replace Br with H, but competing side reactions (e.g., allyl group reduction) require controlled conditions .

Q. How do computational and experimental data resolve contradictions in reaction outcomes?

Discrepancies in substitution vs. elimination pathways are common:

Q. What biological activities are associated with this compound derivatives, and how are they validated?

Pyrazole derivatives exhibit agrochemical and pharmaceutical potential:

- Herbicidal activity : Analogues like pyrazosufuron inhibit acetolactate synthase (ALS), validated via in vitro enzyme assays .

- Antimicrobial screening : MIC (Minimum Inhibitory Concentration) tests against E. coli or S. aureus quantify efficacy. For example, derivatives with electron-withdrawing groups (e.g., Br) show enhanced activity .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during bromination of pyrazole rings?

Bromination at the 3-position competes with 4-/5-position substitution:

Q. What analytical techniques differentiate between structural isomers of brominated pyrazoles?

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish allyl vs. vinyl substituents .

- X-ray photoelectron spectroscopy (XPS) : Identifies Br binding energy (~70 eV for C–Br), ruling out alternative halogenation sites .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.